molecular formula C11H16N2O2 B2514915 7-Prop-2-enoyl-2,7-diazaspiro[4.5]decan-3-one CAS No. 2179723-84-1

7-Prop-2-enoyl-2,7-diazaspiro[4.5]decan-3-one

Cat. No. B2514915
CAS RN: 2179723-84-1
M. Wt: 208.261
InChI Key: UVUPJWMRQCMTRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Prop-2-enoyl-2,7-diazaspiro[4.5]decan-3-one, also known as PD-404,182, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 7-Prop-2-enoyl-2,7-diazaspiro[4.5]decan-3-one is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various biological processes. In particular, this compound has been shown to inhibit the activity of DNA polymerase, which is involved in DNA replication and repair. This inhibition could explain the antitumor and antiviral properties of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the replication of certain viruses, including HIV and herpes simplex virus. In animal studies, this compound has been shown to have neuroprotective effects and could potentially be used in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

7-Prop-2-enoyl-2,7-diazaspiro[4.5]decan-3-one has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity yield. This compound also has a relatively low toxicity profile, making it safe for use in animal studies. However, one limitation of this compound is that its mechanism of action is not fully understood, which could limit its potential applications.

Future Directions

There are several future directions for research on 7-Prop-2-enoyl-2,7-diazaspiro[4.5]decan-3-one. One area of research could focus on further elucidating the mechanism of action of this compound, which could lead to the development of more targeted therapies for various diseases. Another area of research could focus on optimizing the synthesis method of this compound to increase its yield and purity. Additionally, more studies could be conducted to explore the potential applications of this compound in agriculture and other fields.

Synthesis Methods

7-Prop-2-enoyl-2,7-diazaspiro[4.5]decan-3-one can be synthesized through a multi-step process starting with the reaction of 2,3-diaminobutane with ethyl acrylate. This is followed by a series of reactions including cyclization, oxidation, and reduction to yield the final product. The synthesis of this compound has been optimized to increase the yield and purity of the compound.

Scientific Research Applications

7-Prop-2-enoyl-2,7-diazaspiro[4.5]decan-3-one has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and agriculture. In medicinal chemistry, this compound has been shown to have antitumor and antiviral properties. In neuroscience, this compound has been studied for its potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, this compound has been shown to have herbicidal properties and could be used as a natural alternative to traditional herbicides.

properties

IUPAC Name

7-prop-2-enoyl-2,7-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-2-10(15)13-5-3-4-11(8-13)6-9(14)12-7-11/h2H,1,3-8H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVUPJWMRQCMTRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCC2(C1)CC(=O)NC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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